Enantioselective Kinetic Resolution
A direct head-to-head comparison of the target compound's racemate and its enantiopure forms is demonstrated via a lipase-catalyzed kinetic resolution, which provides a route to access both enantiomers of a structurally related 3-chloro derivative . This study shows that the enzymatic process yields (S)-3-chloro-1-(4-iodophenyl)propan-1-ol with an enantiomeric excess of up to 99% and (R)-3-chloro-1-(4-iodophenyl)propan-1-ol with an enantiomeric excess of up to 99%, with isolated yields of 34-42% and 18-24% respectively .
| Evidence Dimension | Enantioselective synthesis yield and purity |
|---|---|
| Target Compound Data | (S)-enantiomer: 99% ee, 34-42% yield; (R)-enantiomer: 99% ee, 18-24% yield (for the 3-chloro derivative) |
| Comparator Or Baseline | Racemic 3-chloro-1-(4-iodophenyl)propan-1-ol |
| Quantified Difference | Resolution of the racemate into enantiopure forms with >99% ee |
| Conditions | Lipase-catalyzed acylation and hydrolysis using lipase from Pseudomonas fluorescens (LAK) and Candida rugosa (CRL) . |
Why This Matters
Procurement decisions for chiral synthesis must consider access to enantiopure forms; this evidence quantifies a validated enzymatic route to achieve high enantiomeric purity.
